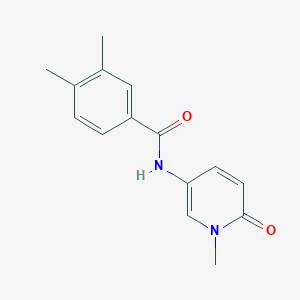
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified in the late 1990s and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Mechanism of Action
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide activates the immune system by inducing the production of cytokines, which are signaling molecules that play a key role in the body's immune response. Specifically, 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide activates the production of type I interferons, which are known to have anti-tumor effects. 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide also activates the production of tumor necrosis factor-alpha (TNF-alpha), which can induce tumor cell death.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, as well as increase the permeability of blood vessels in tumors, which can improve the delivery of chemotherapy drugs. 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to have anti-angiogenic effects, meaning it can inhibit the growth of blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. It has also been shown to be effective against a range of tumor types in preclinical studies. However, 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has some limitations for use in lab experiments. It has a short half-life in the body, meaning it must be administered frequently. It can also cause side effects such as fever and flu-like symptoms, which can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for research on 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide. One area of interest is the development of new formulations that can improve its stability and increase its half-life in the body. Another area of interest is the use of 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is interest in exploring the use of 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide in combination with other immune modulators to enhance its anti-tumor effects.
Synthesis Methods
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the reaction of 3,4-dimethylaniline with 3-pyridinecarboxaldehyde to form 3,4-dimethyl-N-(pyridin-3-yl)benzaldehyde, which is then reacted with methylamine and acetic anhydride to yield 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide.
Scientific Research Applications
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been studied extensively for its potential use in cancer therapy. It has been shown to induce tumor cell death through a mechanism involving the activation of the immune system and the production of cytokines. In preclinical studies, 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to be effective against a range of tumor types, including lung, breast, and colon cancer.
properties
IUPAC Name |
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-5-12(8-11(10)2)15(19)16-13-6-7-14(18)17(3)9-13/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVJPQYOZPZMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



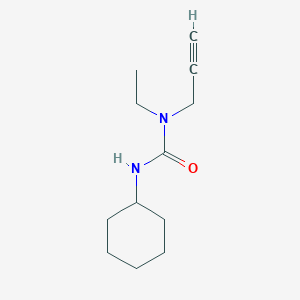
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
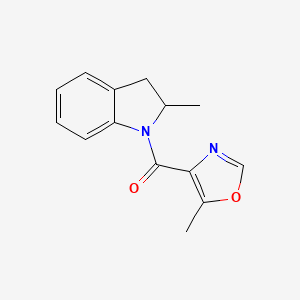
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
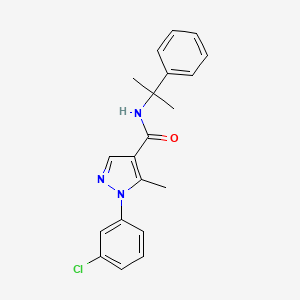
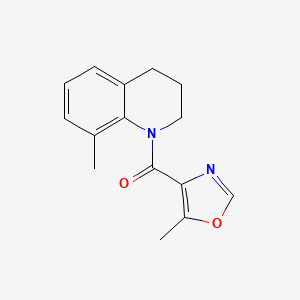
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
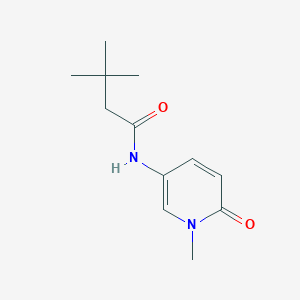
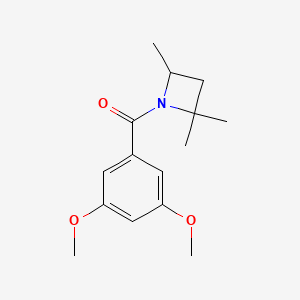
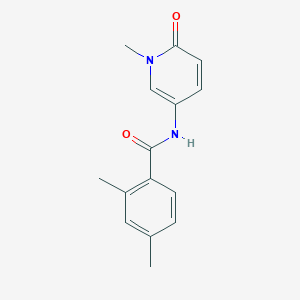
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)